methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate involves the reaction of 3-methoxypyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then alkylated with methyl iodide to give the desired product.", "Starting Materials": [ "3-methoxypyridine-2-carbaldehyde", "ethyl acetoacetate", "base", "methyl iodide" ], "Reaction": [ "Step 1: Add ethyl acetoacetate to a solution of 3-methoxypyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide or potassium tert-butoxide.", "Step 2: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 3: Allow the reaction mixture to cool and then add water to quench the reaction.", "Step 4: Extract the product with an organic solvent such as diethyl ether or dichloromethane.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Alkylate the purified enolate with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.", "Step 9: Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.", "Step 10: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 11: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 12: Purify the crude product by column chromatography using a suitable solvent system." ] } | |
CAS-Nummer |
1512587-87-9 |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-5-11-10(8)7(12)6-9(13)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
RTIVQGYAJDFBJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C(=O)CC(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.